N,N'-Diphenylsuberamide
Overview
Description
N,N’-Diphenylsuberamide is an organic compound with the molecular formula C20H24N2O2. It is an intermediate in the production of Suberoylanilide Hydroxamic Acid, which is known for its applications in various fields, including medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diphenylsuberamide can be synthesized through the reaction of suberic acid with aniline in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenylsuberamide may involve the use of automated reactors and controlled environments to ensure high yield and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenylsuberamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines .
Scientific Research Applications
N,N’-Diphenylsuberamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, such as Suberoylanilide Hydroxamic Acid.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its derivatives has shown potential in developing therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-Diphenylsuberamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
- N,N’-Diphenyladipamide
- N,N’-Diphenylsebacamide
- N,N’-Diphenylglutaramide
Comparison: N,N’-Diphenylsuberamide is unique due to its specific chain length and the presence of phenyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
N,N'-diphenyloctanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWSNDWUATJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574170 | |
Record name | N~1~,N~8~-Diphenyloctanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14354-86-0 | |
Record name | N~1~,N~8~-Diphenyloctanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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